molecular formula C7H9NO4 B3053888 1-Acetyl-5-oxoproline CAS No. 56805-18-6

1-Acetyl-5-oxoproline

Cat. No. B3053888
CAS RN: 56805-18-6
M. Wt: 171.15 g/mol
InChI Key: AYNBBSMJRSAAHP-YFKPBYRVSA-N
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Description

1-Acetyl-5-oxoproline, also known as pyroglutamic acid or 5-oxoproline, is an endogenous organic acid . It is a ubiquitous but understudied natural amino acid derivative in which the free amino group of glutamic acid or glutamine cyclizes to form a lactam .


Synthesis Analysis

Pyroglutamic acid can be formed by heating glutamic acid at 180 °C, which results in the loss of a molecule of water . In living cells, it is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase .


Molecular Structure Analysis

The molecular formula of 1-Acetyl-5-oxoproline is C7H9NO4 . It has an average mass of 171.151 Da and a mono-isotopic mass of 171.053162 Da .


Chemical Reactions Analysis

1-Acetyl-5-oxoproline is involved in the conversion of 5-oxoproline to L-glutamate . The first step of the reaction, which is the phosphorylation of 5-oxoproline, is catalyzed by PxpBC . PxpA is involved in the last two steps of the reaction: decyclization of the labile phosphorylated 5-oxoproline to the equally labile γ-glutamylphosphate, and subsequent dephosphorylation to L-glutamate .

Scientific Research Applications

Organic Synthesis

Carboxylic acids, such as 1-Acetyl-5-oxoproline, play a key role in organic synthesis . They can participate in various organic reactions, such as substitution, elimination, oxidation, and coupling .

Nanotechnology

In the field of nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For instance, organic carboxylic acids have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .

Polymers

Carboxylic acids have applications in the area of polymers as monomers, additives, catalysts, etc . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .

Medical Field

Carboxylic acids, including 1-Acetyl-5-oxoproline, have potential applications in the medical field . They can be used in the production of various pharmaceuticals .

Pharmacy

In the pharmacy sector, carboxylic acids can be used in the formulation of various drugs . Their high solubility in polar solvents makes them suitable for this purpose .

Environmental Remediation

Carboxylic acids can be used in environmental remediation applications . For example, they can be used as adsorbents in environmental techniques .

Advanced Catalysis

Functionalized silica nanoparticles, which can be modified with carboxylic acids, have been used in advanced catalysis . The carboxylic acid groups on the surface of the nanoparticles can enhance their catalytic properties .

Drug Delivery

Silica nanoparticles functionalized with carboxylic acids have been used in drug delivery applications . The carboxylic acid groups on the surface of the nanoparticles can enhance their drug loading and release properties .

Mechanism of Action

Target of Action

The primary target of (2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid, also known as 1-acetyl-5-oxoproline, is the enzyme Acidic Cytochrome c3 . This enzyme plays a crucial role in various metabolic processes within the cell.

Mode of Action

It is known to be a synthetic structural analogue ofN-acetylglutamate (NAG) . NAG is an essential allosteric activator of the liver enzyme carbamoyl phosphate synthetase 1 (CPS1) . By mimicking NAG, 1-acetyl-5-oxoproline may influence the activity of CPS1, thereby affecting various metabolic processes.

Biochemical Pathways

1-acetyl-5-oxoproline is involved in the glutamate metabolism pathway . Glutamate is synthesized from glutamine, α-ketoglutarate, and 5-oxoproline . Glutamate serves as a precursor molecule for the synthesis of various metabolites, including N-acetyl-L-glutamate, δ-1-Pyrroline-5-carboxylate, β-citrylglutamate, L-γ-glutamyl-L-cysteine . It also serves as a precursor for the biosynthesis of amino acids such as L-proline and L-arginine .

Result of Action

The molecular and cellular effects of 1-acetyl-5-oxoproline’s action are largely dependent on its role in glutamate metabolism. By influencing the activity of CPS1 and the production of glutamate, 1-acetyl-5-oxoproline can affect a wide range of metabolic processes. For instance, it can influence the synthesis of various metabolites and amino acids, which can have downstream effects on numerous cellular functions .

Action Environment

The action, efficacy, and stability of 1-acetyl-5-oxoproline can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect the compound’s metabolism and its interaction with its target enzyme. Additionally, factors such as pH and temperature can influence the stability of the compound and its ability to interact with its target. Chronic use of acetaminophen, for example, has been associated with an increase in 5-oxoproline levels, leading to high anion gap metabolic acidosis .

properties

IUPAC Name

(2S)-1-acetyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-4(9)8-5(7(11)12)2-3-6(8)10/h5H,2-3H2,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNBBSMJRSAAHP-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CCC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1[C@@H](CCC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313226
Record name 1-Acetyl-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56805-18-6
Record name 1-Acetyl-5-oxo-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56805-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-5-oxo-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-1-acetyl-5-oxoproline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.884
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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